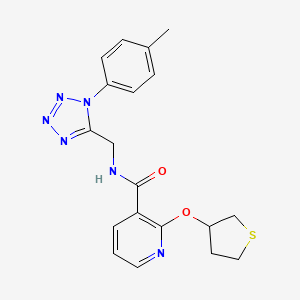

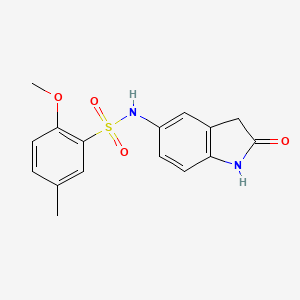

2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole derivatives, such as isatin-based Schiff bases, are known to have potent biological and therapeutic applications . They are often used in medicinal chemistry for the design and development of new pharmaceutical compounds .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes . The structure of the synthesized derivatives is usually confirmed by physical and spectral analysis .Molecular Structure Analysis

The molecular structure of similar compounds is often determined using crystallographic data . This includes information on the space group, unit cell dimensions, and the number of formula units per unit cell .Chemical Reactions Analysis

The chemical reactions involving similar compounds often lead to notable changes in their biological activities . For example, certain derivatives have been found to exhibit significant antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using various analytical techniques . This includes information on their empirical formula, molecular weight, and physical form .Applications De Recherche Scientifique

Photodynamic Therapy and Cancer Treatment

- Pişkin, Canpolat, and Öztürk (2020) synthesized zinc(II) phthalocyanine substituted with benzenesulfonamide derivatives, demonstrating promising photodynamic therapy applications for cancer treatment due to high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antimicrobial Activity

- Kumar et al. (2014) explored the antimicrobial and anticancer activities of benzenesulfonamide derivatives, finding several compounds to be more active than standard drugs against certain cancer cell lines (Kumar et al., 2014).

- Motavallizadeh et al. (2014) synthesized N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives showing significant antiproliferative activity against various tumor cell lines (Motavallizadeh et al., 2014).

- Gupta and Halve (2015) reported on novel azetidin-2-ones with potent antifungal activity, derived from benzenesulfonamide (Gupta & Halve, 2015).

Chemical Properties and Applications

- Ravikumar et al. (2015) studied oxoindole-linked α-alkoxy-β-amino acid derivatives, revealing insights into their chemical properties and potential applications (Ravikumar et al., 2015).

- Öncül, Öztürk, and Pişkin (2022) characterized the spectroscopic, photophysical, and photochemical properties of zinc(II) phthalocyanine with benzenesulfonamide units, suggesting potential use in photocatalytic applications (Öncül, Öztürk, & Pişkin, 2022).

Environmental Applications

- Speltini et al. (2016) developed a procedure for extracting benzenesulfonamides from soil, highlighting their environmental relevance (Speltini et al., 2016).

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities . For instance, some indole derivatives have been reported to show notable cytotoxicity toward human cancer cell lines .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to induce apoptosis in cancer cells, suggesting that they may affect pathways related to cell cycle and apoptosis .

Result of Action

Some indole derivatives have been found to show notable cytotoxicity toward human cancer cell lines . This suggests that the compound may have similar effects, potentially leading to cell death in cancer cells.

Action Environment

For instance, storage conditions can affect the stability of a compound . Furthermore, the physiological environment within the body, such as pH and the presence of other molecules, can influence the compound’s action and efficacy.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . This suggests that 2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Some indole derivatives have shown notable cytotoxicity toward human cancer cell lines . Therefore, it’s possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Given its structural similarity to other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-methoxy-5-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-10-3-6-14(22-2)15(7-10)23(20,21)18-12-4-5-13-11(8-12)9-16(19)17-13/h3-8,18H,9H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMYVUBKJKDUNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2798339.png)

![1-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2798341.png)

![1,7-bis(3-hydroxypropyl)-9-methyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B2798342.png)

![[(6-Methylheptan-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2798343.png)

![tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate](/img/structure/B2798344.png)

![1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2798348.png)

![Methyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)benzoate](/img/structure/B2798349.png)

![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-propan-2-ylpyrimidine-4-carboxylic acid](/img/structure/B2798350.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2798356.png)

![3-{1-[2-(2-Fluorophenoxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2798360.png)